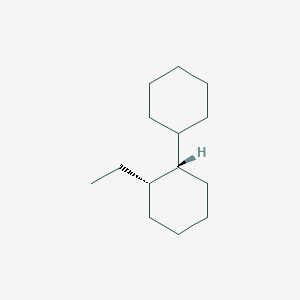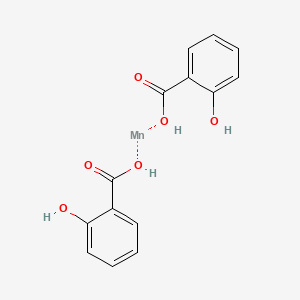
Manganese salicylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese salicylate is a coordination compound formed by the reaction of manganese ions with salicylic acid. It is known for its unique structural properties and potential applications in various fields, including chemistry, biology, and industry. The compound typically exists in the form of binuclear or polymeric complexes, where manganese ions are coordinated with salicylate ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions: Manganese salicylate can be synthesized through various methods. One common approach involves the reaction of manganese(II) chloride with salicylic acid in an ethanol solution. The mixture is refluxed for a few hours, leading to the formation of this compound as a precipitate . Another method involves the use of manganese(II) nitrate or manganese(II) acetate with sodium salicylate in different solvents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The choice of solvent, temperature, and reaction time can be optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions: Manganese salicylate undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized by colloidal manganese dioxide in the presence of surfactants and polymers . The compound can also participate in coordination reactions with other ligands, forming more complex structures.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include manganese dioxide, hydrogen peroxide, and various organic solvents. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired outcome.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield manganese oxides, while coordination reactions can result in more complex manganese-salicylate structures.
Scientific Research Applications
Manganese salicylate has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes . In biology, this compound has been studied for its potential antioxidant properties and its role in plant growth and metabolism . In medicine, it is explored for its antimicrobial and anti-inflammatory effects . Industrially, this compound is used in the synthesis of other manganese-based compounds and materials.
Mechanism of Action
The mechanism of action of manganese salicylate involves its ability to coordinate with other molecules and ions, facilitating various chemical reactions. The compound can act as an electron donor or acceptor, depending on the reaction conditions. In biological systems, this compound may interact with enzymes and other proteins, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to manganese salicylate include other metal-salicylate complexes, such as iron salicylate, copper salicylate, and zinc salicylate
Uniqueness: this compound is unique due to its specific coordination geometry and the oxidation states of manganese it can exhibit. Unlike other metal-salicylate complexes, this compound can form binuclear and polymeric structures with distinct magnetic and catalytic properties .
Properties
Molecular Formula |
C14H12MnO6 |
|---|---|
Molecular Weight |
331.18 g/mol |
IUPAC Name |
2-hydroxybenzoic acid;manganese |
InChI |
InChI=1S/2C7H6O3.Mn/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10); |
InChI Key |
SRFBCRWMTPJXGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)O.C1=CC=C(C(=C1)C(=O)O)O.[Mn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,3R)-3-but-1-ynyl-3-methyloxiran-2-yl]methanol](/img/structure/B13813718.png)
![Tert-butyl N-methyl-N-{2-[(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-YL)methyl]cyclohexyl}carbamate](/img/structure/B13813725.png)
![4-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-[(2-phenoxyacetyl)amino]purin-9-yl]oxolan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B13813726.png)

![2'-Chloro-4'-[2-(2,4-DI-tert-pentylphenoxy)butyryl amino]-4,4-dimethyl-2-(5,5-dimethyl-2,4-dioxo-3-oxazolidinyl)-3-oxapentananilide](/img/structure/B13813741.png)
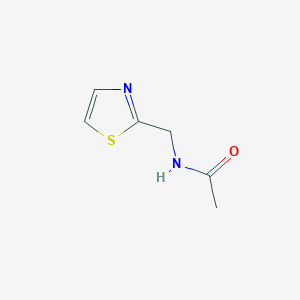
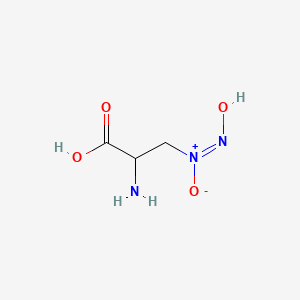
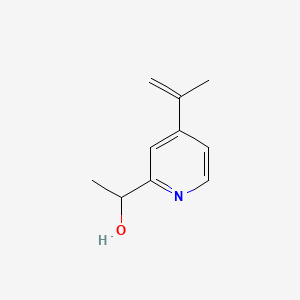
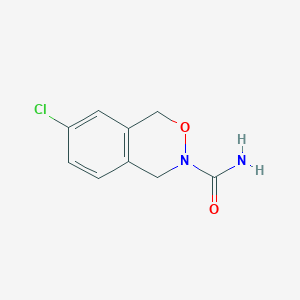
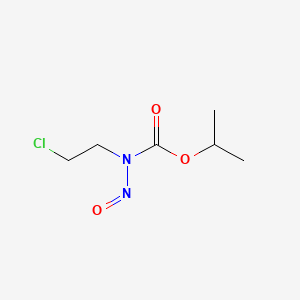


![Glycine, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]benzoyl]-, trimethylsilyl ester](/img/structure/B13813787.png)
